molecular formula C20H25Cl2NO B1374578 2-[2-(2-Benzyl-4-chlorophenoxy)ethyl]piperidine hydrochloride CAS No. 1220017-45-7

2-[2-(2-Benzyl-4-chlorophenoxy)ethyl]piperidine hydrochloride

Cat. No.: B1374578
CAS No.: 1220017-45-7
M. Wt: 366.3 g/mol
InChI Key: BAYOXXLPZOFBRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[2-(2-Benzyl-4-chlorophenoxy)ethyl]piperidine hydrochloride is a chemical compound with the molecular formula C20H25Cl2NO. It is known for its unique structure, which includes a piperidine ring, a benzyl group, and a chlorophenoxy group. This compound is used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(2-Benzyl-4-chlorophenoxy)ethyl]piperidine hydrochloride typically involves multiple steps. One common method includes the reaction of 2-benzyl-4-chlorophenol with 2-chloroethylpiperidine in the presence of a base to form the desired product. The reaction conditions often require a solvent such as dichloromethane and a base like potassium carbonate. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-[2-(2-Benzyl-4-chlorophenoxy)ethyl]piperidine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or chlorophenoxy groups using reagents like sodium hydroxide or sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium hydroxide in an aqueous medium.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction may produce a fully saturated hydrocarbon.

Scientific Research Applications

2-[2-(2-Benzyl-4-chlorophenoxy)ethyl]piperidine hydrochloride is utilized in various scientific research fields, including:

    Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: In studies related to cell signaling and receptor binding.

    Industry: Used in the production of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of 2-[2-(2-Benzyl-4-chlorophenoxy)ethyl]piperidine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-[2-(4-Chlorophenoxy)ethyl]piperidine hydrochloride
  • 2-[2-(2-Benzylphenoxy)ethyl]piperidine hydrochloride

Uniqueness

2-[2-(2-Benzyl-4-chlorophenoxy)ethyl]piperidine hydrochloride is unique due to the presence of both benzyl and chlorophenoxy groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-[2-(2-benzyl-4-chlorophenoxy)ethyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24ClNO.ClH/c21-18-9-10-20(23-13-11-19-8-4-5-12-22-19)17(15-18)14-16-6-2-1-3-7-16;/h1-3,6-7,9-10,15,19,22H,4-5,8,11-14H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAYOXXLPZOFBRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)CCOC2=C(C=C(C=C2)Cl)CC3=CC=CC=C3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1220017-45-7
Record name Piperidine, 2-[2-[4-chloro-2-(phenylmethyl)phenoxy]ethyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1220017-45-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.